1-Cyclopentyl-3-(3-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-8-4-7-11(9-12)15-13(16)14-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMIKPKIBTIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3-methoxyphenyl)urea typically involves the reaction of cyclopentylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cycloalkyl vs. Aromatic Substituents
- 1-Cyclopentyl-3-(2,3,4-trifluorophenyl)urea (Compound 9, ) : This analog replaces the 3-methoxyphenyl group with a 2,3,4-trifluorophenyl moiety. It has a melting point of 168°C and was synthesized in 68% yield. The fluorine atoms increase electronegativity and may enhance binding affinity to hydrophobic targets compared to the methoxy group .
- 1-Cyclohexyl-3-(2,3,4-trifluorophenyl)urea (Compound 8, ) : With a cyclohexyl group, this compound has a higher melting point (219°C) and lower yield (63%) than the cyclopentyl analog, suggesting that smaller cycloalkyl groups improve synthetic efficiency .
Heterocyclic Modifications
- 1-Cyclopentyl-3-(7-(3-(trifluoromethoxy)phenyl)pyrido[3,2-d]pyrimidin-2-yl)urea (32c, ) : Incorporation of a pyridopyrimidine scaffold increases molecular rigidity, resulting in a high melting point (>250°C) and moderate yield (53%). The trifluoromethoxy group enhances metabolic stability .
- 1-Cyclopentyl-3-(1,2-oxazol-5-yl)urea (MSU-41546, ): This compound features an oxazole ring, contributing to a molecular weight of 310.12 g/mol.
Antiproliferative and Kinase Inhibition
- 1-Cyclopentyl-3-(7-(2-methylpyridin-4-yl)pyrido[3,2-d]pyrimidin-2-yl)urea (32k, ): Demonstrates dual ERK and phosphoinositide 3-kinase (PI3K) inhibition, with HRMS-confirmed structure (m/z 325.0984 [M+H]+). The methylpyridine substituent likely enhances solubility and kinase binding .
- 1-Cyclopentyl-3-(3-hydroxyphenyl)urea () : DFT studies reveal planar molecular geometry and frontier orbital properties that favor interactions with biological targets. The hydroxyl group may confer antioxidant activity absent in the methoxy analog .
Anti-Tuberculosis Activity
- 1-Cyclopentyl-3-(2,3,4-trifluorophenyl)urea (Compound 9, ) : Part of a series showing moderate activity against Mycobacterium tuberculosis. Fluorine atoms improve membrane permeability, but the methoxy group in the target compound could alter bioavailability .
Data Tables
Table 1. Key Physicochemical Properties of Selected Urea Derivatives
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Cyclopentyl-3-(3-methoxyphenyl)urea?
- Methodological Answer : The synthesis typically involves forming the urea linkage via reaction of cyclopentyl isocyanate with 3-methoxyaniline. Key steps include:
- Nucleophilic attack : The amine group of 3-methoxyaniline reacts with the electrophilic carbon of the isocyanate.
- Purification : Recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Example: Cyclopentyl isocyanate derivatives are commonly used in urea synthesis, as demonstrated in catalytic SNAr reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons (e.g., methoxy groups at ~3.8 ppm in 1H NMR; carbonyl carbons at ~155 ppm in 13C NMR).
- FT-IR : Confirms urea C=O stretches (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., APCI-MS for accurate mass determination).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases) with fluorogenic substrates to measure IC₅₀ values.
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity.
- Cellular viability assays : MTT or ATP-based assays in cancer cell lines to evaluate cytotoxicity .
Advanced Research Questions
Q. How can synthesis yields be optimized for the urea bond formation?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) accelerate isocyanate-amine coupling.
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., oligomerization).
- Reagent stoichiometry : Use a 1.2:1 molar ratio of isocyanate to amine to drive completion .
Q. How to resolve discrepancies between DFT-optimized and experimental X-ray structures?
- Methodological Answer :
- DFT parameters : Include solvent effects (e.g., PCM model for THF) and dispersion corrections (e.g., Grimme’s D3).
- Crystal packing analysis : Use Mercury software to evaluate intermolecular forces (e.g., H-bonding, π-π stacking) absent in gas-phase DFT.
- Example: In a related urea derivative, DFT bond lengths matched X-ray data within 0.02 Å after solvent correction .
Q. What strategies validate structure-activity relationships (SAR) for the methoxyphenyl moiety?
- Methodological Answer :
- Analog synthesis : Replace 3-methoxy with hydroxyl, halogen, or methyl groups.
- Biological testing : Compare IC₅₀ values across analogs in enzyme assays.
- Computational docking : Map binding poses in target proteins (e.g., using AutoDock Vina) to identify critical interactions .
Q. How to analyze hydrogen-bonding interactions in the crystal structure?
- Methodological Answer :
- X-ray refinement : Use SHELXL to model H-bond distances and angles.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O–H···O vs. N–H···O bonds).
- Example: A cyclopentyl urea analog showed key H-bonds between urea NH and carbonyl oxygen, stabilizing the crystal lattice .
Q. How to address contradictory bioactivity results across different assay platforms?
- Methodological Answer :
- Assay standardization : Use a common cell line (e.g., HEK293) and normalize to reference inhibitors.
- Off-target screening : Employ proteome-wide profiling (e.g., KinomeScan) to identify confounding interactions.
- Data reconciliation : Apply statistical models (e.g., ANOVA) to isolate variables like solvent/DMSO effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
